1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Description
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic piperazine derivative characterized by a sulfonyl group attached to a 4-chloronaphthalene moiety at position 1 and a 2,3-dimethylphenyl substituent at position 4 of the piperazine ring. The compound combines structural features known to modulate receptor binding and pharmacokinetic properties:
- Sulfonyl group: Enhances solubility and stability while enabling hydrogen-bonding interactions with biological targets .
- 4-Chloronaphthalen-1-yl: A bulky, lipophilic aromatic system that may improve blood-brain barrier penetration and receptor affinity .
- 2,3-Dimethylphenyl: Substitution on the phenyl ring increases steric bulk and lipophilicity, which is critical for binding to dopamine (D2) and serotonin (5-HT1A/5-HT6) receptors .
Synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives. For example, 1-(2,3-dimethylphenyl)piperazine (a key intermediate) is synthesized via halogenation of diethanolamine followed by reaction with 2,3-dimethylaniline, achieving a 78% yield .
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-6-5-9-21(17(16)2)24-12-14-25(15-13-24)28(26,27)22-11-10-20(23)18-7-3-4-8-19(18)22/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYWFGLDGQRWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-chloronaphthalene using chlorosulfonic acid to form 4-chloronaphthalene-1-sulfonyl chloride. This intermediate is then reacted with 4-(2,3-dimethylphenyl)piperazine under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloronaphthalene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Findings
Sulfonyl vs. Acyl Groups: Replacing the furoyl group in AO-15 with a sulfonyl group (as in the target compound) may enhance hydrogen bonding with receptors, improving selectivity .
Synthetic Accessibility :
- The 2,3-dimethylphenylpiperazine intermediate is synthesized with a high yield (78%) via a scalable route, outperforming methods for dichlorophenyl derivatives (e.g., 41% yield for 7j in ) .
Cytotoxicity and Stability :
- Sulfonyl-piperazine derivatives (e.g., 5a–g in ) show significant anticancer activity, suggesting the target compound’s 4-chloronaphthalen-1-ylsulfonyl group may confer similar properties .
Research Implications
The unique combination of a chloronaphthylsulfonyl group and 2,3-dimethylphenyl substitution positions this compound as a promising candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

